7-Hydroxyflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
7-Hydroxyflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-hydroxyflavone, a naturally occurring flavonoid of significant interest for its therapeutic potential. It details its primary natural sources, outlines methodologies for its isolation and purification, and explores its mechanisms of action through key signaling pathways. Quantitative data is presented in tabular format to facilitate comparison, and complex processes are visualized through detailed diagrams.
Natural Sources of 7-Hydroxyflavone
7-hydroxyflavone has been identified in a variety of plant species across different families. The primary sources reported in the literature are summarized below. While present in these sources, its concentration can vary based on factors such as plant part, geographical origin, and harvesting time.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Avicennia officinalis | Acanthaceae | Leaves | [1][2][3][4] |
| Clerodendrum phlomidis | Lamiaceae | Not Specified | [5] |
| Medicago sativa (Alfalfa) | Fabaceae | Aerial Parts, Leaves | [6][7][8][9] |
| Astragalus microcephalus | Fabaceae | Not Specified | [6] |
| Lindenbergia muraria | Orobanchaceae | Not Specified | |
| Muntingia calabura | Muntingiaceae | Not Specified | |
| Trifolium species (Clover) | Fabaceae | General | [10][11][12][13] |
Isolation and Purification Protocols
The isolation of 7-hydroxyflavone from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols vary depending on the plant matrix and desired purity.
General Extraction Methodologies
Traditional and modern extraction techniques are employed for flavonoids. Common methods include:
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Maceration: Soaking the plant material in a solvent (e.g., methanol (B129727), ethanol) at room temperature for an extended period (e.g., 48-72 hours).[14]
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Soxhlet Extraction: Continuous extraction with a refluxing solvent, which is an efficient method requiring less solvent and time compared to maceration.[14]
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Supercritical Fluid Extraction (SFE): A "green chemistry" approach using solvents like CO2 at their supercritical state, suitable for separating thermolabile compounds.[9]
Exemplary Protocol: Isolation from Avicennia officinalis Leaves
A representative protocol for isolating 7-hydroxyflavone from the leaves of the mangrove plant Avicennia officinalis is detailed below.[2][3][4]
Step 1: Extraction
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Plant Material: Air-dried and powdered leaves of A. officinalis.
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Solvent: Methanol (MeOH).
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Procedure: The powdered leaf material is macerated in methanol for 48 hours. The mixture is then filtered to separate the extract from the solid plant residue. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a crude extract.
Step 2: Solvent Partitioning
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Solvents: Chloroform (B151607) and distilled water.
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Procedure: The crude methanolic extract is dissolved in chloroform and transferred to a separating funnel. An equal volume of distilled water is added, and the funnel is shaken vigorously to partition the compounds between the immiscible layers. This step is repeated until the aqueous layer is clear, effectively removing highly polar impurities. The chloroform layer, containing the flavonoids, is collected.
Step 3: Chromatographic Purification
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Technique: Column Chromatography.
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Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Procedure: The concentrated chloroform extract is adsorbed onto a small amount of silica gel to create a slurry. This slurry is loaded onto the top of a prepared silica gel column. The column is then eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 7-hydroxyflavone. Fractions with the pure compound are combined and the solvent is evaporated.
Step 4: Characterization and Structure Elucidation
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The identity and purity of the isolated 7-hydroxyflavone are confirmed using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.[2][3]
-
Mass Spectrometry (MS): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to confirm the molecular formula.[2][3]
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Caption: General workflow for the isolation of 7-hydroxyflavone.
Quantitative Bioactivity Data
7-Hydroxyflavone exhibits a range of biological activities, including enzyme inhibition, antioxidant effects, and anticancer properties. The following tables summarize key quantitative data from in vitro studies.
Table 1: Enzyme Inhibitory Activity
| Target Enzyme | Activity Type | Value | Reference(s) |
| Aromatase (CYP19) | IC50 | 0.5 µM | [15][16] |
| Aromatase (CYP19) | Ki | 0.25 µM | [15][16] |
| Pyruvate Kinase M2 (PKM2) | IC50 | 2.12 µM | [5] |
| Cyclooxygenase-2 (COX-2) | IC50 | 27 µg/mL | [5] |
| 5-Lipoxygenase (5-LOX) | IC50 | 33 µg/mL | [5] |
| Cytochrome P450 1A1 (CYP1A1) | Ki | 0.015 µM | [17] |
Table 2: Anticancer and Antioxidant Activity
| Activity Type | Cell Line / Assay | Value (IC50 / EC50) | Reference(s) |
| Anticancer | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [2][3] |
| Anticancer | MDA-MB-231 (Breast) | 3.86 ± 0.35 µg/mL | [2][3] |
| Antioxidant | DPPH Radical Scavenging | 5.55 ± 0.81 µg/mL | [2][3][4] |
| Antiviral | Enterovirus 71 (EV71) | 19.95 µM | [5] |
Signaling Pathways and Mechanisms of Action
7-Hydroxyflavone modulates several key cellular signaling pathways, which underlies its diverse pharmacological effects.
Aromatase Inhibition
One of the most well-documented activities of 7-hydroxyflavone is its potent competitive inhibition of aromatase (cytochrome P450 19A1).[15][16][18] This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By blocking this enzyme, 7-hydroxyflavone can reduce estrogen levels, making it a compound of interest for hormone-dependent cancers, such as certain types of breast cancer.[19][20]
Caption: Inhibition of Aromatase by 7-Hydroxyflavone.
ERK/Nrf2/HO-1 Antioxidant Pathway
7-Hydroxyflavone provides cellular protection against oxidative stress by activating the ERK/Nrf2/HO-1 signaling cascade.[5][21] In response to oxidative stress (e.g., induced by nicotine), 7-hydroxyflavone promotes the activation of the ERK (Extracellular signal-Regulated Kinase) pathway. Activated ERK facilitates the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor, Keap1.[21] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[21] This cascade ultimately reduces levels of reactive oxygen species (ROS) and protects cells from damage.
Caption: 7-Hydroxyflavone activates the ERK/Nrf2/HO-1 pathway.
MAPK/NF-κB Pathway
In models of ischemia/reperfusion injury, 7-hydroxyflavone has been shown to exert protective effects by inhibiting the MAPK/NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation. By suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), 7-hydroxyflavone can reduce the expression of pro-inflammatory cytokines, thereby mitigating tissue damage.[5]
References
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- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-Hydroxyflavone | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alfalfa (Medicago sativa L.) flavonoids. 2. Tricin and chrysoeriol glycosides from aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. mdpi.com [mdpi.com]
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- 11. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. selleckchem.com [selleckchem.com]
- 18. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
